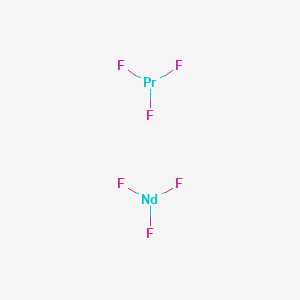

Didymium fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Didymium fluoride involves the conversion of rare earth oxides (REOs) into rare earth fluorides (REF₃). Various fluoride fluxes can be used to achieve this conversion. Notably, AlF₃, ZnF₂, and FeF₃ act as strong fluorinating agents for neodymium oxide (Nd₂O₃), resulting in the complete transformation of Nd₂O₃ into NdF₃. This process is crucial for overcoming the low solubility of REOs in molten fluoride salts and preventing the formation of oxyfluorides during fluorination .

Wissenschaftliche Forschungsanwendungen

1. Electrochemical Process in Rare Earths

During the electrolysis of rare earths like didymium, greenhouse gas emissions occur, which impact environmental and climate change. A study by Milicevic, Feldhaus, and Friedrich (2018) explored the electrochemical process window for didymium oxy-fluoride electrolysis, investigating gas generation composition and quantity using in situ FTIR-spectrometry. They found that electrolysis automatization can reduce perfluorocarbon (PFC) emissions by controlling oxide dosage and preventing full anode effect (Milicevic, Feldhaus, & Friedrich, 2018).

2. Fluoride Anion Recognition

Fluoride anion recognition has significant implications due to its dual nature, being beneficial in certain industrial applications but potentially harmful in others. Cametti and Rissanen (2009) discussed various chemists' approaches to fluoride binding, particularly in competitive protic solvents and water. This research contributes to understanding fluoride binding mechanisms in different environments (Cametti & Rissanen, 2009).

3. Fluoride Ion Complexation Using Organoboron Compounds

The complexation and sensing of fluoride ions using organoboron compounds have applications in various fields, including water treatment and detection of nerve agents. A study by Wade et al. (2010) focused on the capture and detection of fluoride, particularly in water, which is challenging due to fluoride's high hydration enthalpy (Wade et al., 2010).

Eigenschaften

IUPAC Name |

trifluoroneodymium;trifluoropraseodymium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Nd.Pr/h6*1H;;/q;;;;;;2*+3/p-6 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACRSUANLKGTAQ-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Pr](F)F.F[Nd](F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NdPr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B3273237.png)